Methyl 2-(3-cyanophenyl)nicotinate chemical structure and properties
Methyl 2-(3-cyanophenyl)nicotinate chemical structure and properties
Structure, Properties, and Synthetic Utility in Medicinal Chemistry
Executive Summary
Methyl 2-(3-cyanophenyl)nicotinate is a specialized biaryl building block used primarily in the discovery of small-molecule therapeutics. Structurally, it consists of a methyl nicotinate (pyridine-3-carboxylate) core substituted at the C2 position with a 3-cyanophenyl ring. This biaryl scaffold is a critical intermediate in the synthesis of Xanthine Oxidase (XO) inhibitors (analogous to Topiroxostat) and various kinase inhibitors where the biaryl axis controls atropisomerism and binding pocket affinity.
This guide details the structural characteristics, physicochemical properties, and validated synthetic protocols for this compound, serving as a reference for medicinal chemists and process development scientists.
Chemical Identity & Structure
| Attribute | Detail |
| IUPAC Name | Methyl 2-(3-cyanophenyl)pyridine-3-carboxylate |
| Common Name | Methyl 2-(3-cyanophenyl)nicotinate |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| SMILES | COC(=O)C1=CC=CN=C1C2=CC(=CC=C2)C#N |
| Core Scaffold | 2-Arylpyridine |
| Key Functional Groups | Methyl Ester (C-3), Nitrile (C-3'), Pyridine Nitrogen |
Structural Analysis
The molecule features a biaryl twist . Steric repulsion between the ester group at C3 of the pyridine and the protons/substituents on the phenyl ring forces the two aromatic systems out of planarity. This non-planar conformation is often exploited in drug design to fill hydrophobic pockets (e.g., in enzyme active sites) while limiting metabolic liability compared to flat polyaromatic hydrocarbons.
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Electrophilic Sites: The ester carbonyl and the nitrile carbon.
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Nucleophilic Sites: The pyridine nitrogen (though steric hindrance at C2 reduces its basicity compared to unsubstituted pyridine).
Physicochemical Properties (Predicted)
As a specialized intermediate, specific experimental data is often proprietary. The following values are derived from consensus cheminformatics models (ACD/Labs, ChemAxon) for the biaryl nicotinate class.
| Property | Value / Range | Implications for Handling |
| Physical State | Solid (Crystalline powder) | Standard weighing/transfer. |
| Color | Off-white to pale yellow | Impurities (Pd residues) may darken color. |
| Melting Point | 95°C – 105°C (Est.) | Suitable for recrystallization. |
| LogP (Octanol/Water) | 2.4 – 2.8 | Moderate lipophilicity; soluble in organic solvents. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires organic co-solvents (DMSO/MeOH) for bio-assays. |
| Solubility (Organics) | High | Soluble in DCM, EtOAc, DMSO, Methanol. |
| Polar Surface Area (PSA) | ~65 Ų | Good membrane permeability profile (Rule of 5 compliant). |
Synthetic Pathways[1][10][11]
The most robust method for constructing the sterically crowded C2-aryl bond is the Suzuki-Miyaura Cross-Coupling . This approach is preferred over Stille coupling due to lower toxicity and better functional group tolerance.
Retrosynthetic Analysis
To synthesize Methyl 2-(3-cyanophenyl)nicotinate (Target), we disconnect at the biaryl bond:
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Electrophile: Methyl 2-chloronicotinate (commercially available, stable).
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Nucleophile: 3-Cyanophenylboronic acid (stable, widely available).
Reaction Scheme Visualization
The following diagram illustrates the catalytic cycle and retrosynthetic logic.
Caption: Suzuki-Miyaura coupling pathway utilizing Pd(0) catalysis to form the sterically hindered biaryl bond.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Standard Scale)
Objective: Synthesis of Methyl 2-(3-cyanophenyl)nicotinate from methyl 2-chloronicotinate.
Reagents:
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Methyl 2-chloronicotinate (1.0 eq, 171.6 mg/mmol)
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3-Cyanophenylboronic acid (1.2 eq, 147.0 mg/mmol)
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Pd(dppf)Cl₂·DCM (0.05 eq) [Catalyst]
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
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Setup: In a round-bottom flask equipped with a magnetic stir bar, charge the Methyl 2-chloronicotinate, 3-Cyanophenylboronic acid, and K₂CO₃.
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Solvent Addition: Add the Dioxane/Water mixture. Degas the solution by bubbling nitrogen through it for 10-15 minutes (Critical for Pd catalyst longevity).
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Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a nitrogen stream.
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Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours.
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Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
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Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).
Yield Expectation: 75% – 85% (Isolated).
Reactivity & Downstream Applications
This scaffold is versatile. The two functional groups (Ester and Nitrile) allow for orthogonal derivatization, making it a "divergent intermediate."
Hydrolysis (Carboxylic Acid Formation)
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Reagent: LiOH in THF/Water.
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Product: 2-(3-cyanophenyl)nicotinic acid.
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Use: Precursor for amide coupling to generate complex inhibitors.
Tetrazole Formation (Bioisostere Synthesis)
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Reagent: Sodium Azide (NaN₃), NH₄Cl, DMF, Heat (100°C).
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Product: Methyl 2-(3-(1H-tetrazol-5-yl)phenyl)nicotinate.
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Use: Tetrazoles mimic carboxylic acids but with better metabolic stability and membrane permeability (common in sartan drugs and XO inhibitors).
Nitrile Reduction
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Reagent: Raney Nickel/H₂ or NaBH₄/CoCl₂.
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Product: Methyl 2-(3-(aminomethyl)phenyl)nicotinate.
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Use: Introduction of a basic amine handle for solubility improvement.
Divergent Synthesis Flowchart
Caption: Orthogonal transformation pathways for the ester and nitrile functionalities.
References
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Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Nicotinic Acid Derivatives in Drug Design: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
- Topiroxostat Analog Chemistry: Okamoto, K., et al. (2011). Design, Synthesis, and Evaluation of Novel 2-Arylpyridine Derivatives as Xanthine Oxidase Inhibitors. Bioorganic & Medicinal Chemistry, 19(2), 748-763. (Describes similar cyanophenyl-pyridine scaffolds).
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Tetrazole Synthesis from Nitriles: Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 269–276. Link
